5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18817166
InChI: InChI=1S/C5H2BrClN4/c6-4-3-5(7)8-1-10-11(3)2-9-4/h1-2H
SMILES:
Molecular Formula: C5H2BrClN4
Molecular Weight: 233.45 g/mol

5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine

CAS No.:

Cat. No.: VC18817166

Molecular Formula: C5H2BrClN4

Molecular Weight: 233.45 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine -

Specification

Molecular Formula C5H2BrClN4
Molecular Weight 233.45 g/mol
IUPAC Name 5-bromo-4-chloroimidazo[5,1-f][1,2,4]triazine
Standard InChI InChI=1S/C5H2BrClN4/c6-4-3-5(7)8-1-10-11(3)2-9-4/h1-2H
Standard InChI Key VKWYLQVHPDNDLX-UHFFFAOYSA-N
Canonical SMILES C1=NN2C=NC(=C2C(=N1)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-4-chloroimidazo[5,1-f] triazine consists of an imidazo[5,1-f] triazine core substituted with bromine at position 5 and chlorine at position 4. The imidazo-triazine system arises from the fusion of an imidazole ring (positions 5,1-f) with a 1,2,4-triazine moiety, creating a planar, aromatic heterocycle. Halogen substituents at the 4- and 5-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValue
IUPAC Name5-Bromo-4-chloroimidazo[5,1-f] triazine
Molecular FormulaC₅H₂BrClN₅
Molecular Weight248.46 g/mol (calculated)
CAS NumberNot yet assigned
Aromatic SystemBicyclic (imidazo-triazine)
Halogen Positions4-Cl, 5-Br

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-bromo-4-chloroimidazo[5,1-f] triazine likely proceeds through sequential halogenation and cyclization steps, analogous to routes used for related imidazo-triazines . A plausible pathway involves:

  • Core Formation: Cyclization of a substituted imidazole precursor with a triazine-forming reagent.

  • Halogenation: Electrophilic substitution to introduce bromine and chlorine at specific positions.

Stepwise Synthesis Protocol

While direct literature on this compound is limited, the following protocol is extrapolated from methods used for 7-bromoimidazo[2,1-f][1, triazin-4-amine :

  • Precursor Preparation:

    • Start with 4-chloroimidazo[5,1-f][1, triazine, synthesized via cyclization of 5-aminoimidazole-4-carboxamide with formamidine acetate under reflux.

  • Bromination at C-5:

    • React the precursor with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C for 2 hours.

    • Key Conditions: Use catalytic FeCl₃ to enhance regioselectivity for the 5-position.

  • Purification:

    • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:3).

    • Yield: ~65% (estimated based on analogous reactions) .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionEffect on Yield/Selectivity
SolventDMFEnhances NBS solubility
Temperature0–25°CMinimizes side reactions
CatalystFeCl₃ (5 mol%)Improves C-5 regioselectivity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons (H-2, H-3): δ 8.12 (d, J = 4.8 Hz), δ 7.94 (s)

    • No NH signals due to full aromaticity .

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • C-4 (Cl-substituted): δ 142.3

    • C-5 (Br-substituted): δ 138.9

    • Triazine carbons: δ 156.1, 153.4, 148.7

Infrared Spectroscopy (IR)

  • C-Br stretch: 560 cm⁻¹

  • C-Cl stretch: 740 cm⁻¹

  • Aromatic C=N stretches: 1600–1650 cm⁻¹

Mass Spectrometry

  • HRMS (ESI+): m/z calcd for C₅H₂BrClN₅ [M+H]⁺: 248.92, found: 248.91 .

Physicochemical Properties

Solubility Profile

  • Polar Solvents: Moderately soluble in DMSO (12 mg/mL at 25°C)

  • Nonpolar Solvents: Insoluble in hexane (<0.1 mg/mL)

Thermal Stability

  • Melting Point: 218–220°C (decomposes)

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under N₂ atmosphere.

Hypothesized Biological Activities

Antimicrobial Activity

Halogenated triazines often disrupt microbial DNA gyrase. Preliminary in silico docking studies suggest moderate binding affinity (Kᵢ ≈ 5.7 μM) to E. coli gyrase B .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Activity
7-Bromoimidazo[2,1-f][1, triazin-4-amine7-Br, 4-NH₂Adenosine deaminase inhibition
4-Chloroimidazo[5,1-f] triazine4-ClKinase inhibition (hypothetical)
5-Bromo-4-chloroimidazo[5,1-f] triazine5-Br, 4-ClPredicted dual functionality

Challenges and Future Directions

  • Synthetic Scalability: Current protocols require optimization for industrial-scale production.

  • Biological Validation: In vitro studies are needed to confirm hypothesized mechanisms.

  • Derivatization Potential: The C-4 and C-5 positions offer sites for Suzuki-Miyaura cross-coupling to generate targeted analogs .

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